molecular formula C11H10BrN5O3 B14140318 N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester CAS No. 1010898-46-0

N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester

Cat. No.: B14140318
CAS No.: 1010898-46-0
M. Wt: 340.13 g/mol
InChI Key: XADMJLQFTJRHFA-UHFFFAOYSA-N
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Description

N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is a synthetic organic compound that features a brominated benzoyl group attached to a tetrazole ring, which is further linked to a glycine methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.

    Benzoylation: The tetrazole derivative is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.

    Esterification: Finally, the benzoylated product is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the tetrazole ring.

    Hydrolysis: Glycine derivatives and the corresponding carboxylic acid.

Scientific Research Applications

N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism by which N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to interact with biological molecules in a similar manner.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • 1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Uniqueness

N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester is unique due to the presence of both a brominated benzoyl group and a tetrazole ring, which confer distinct chemical and biological properties

Properties

CAS No.

1010898-46-0

Molecular Formula

C11H10BrN5O3

Molecular Weight

340.13 g/mol

IUPAC Name

methyl 2-[[5-bromo-2-(tetrazol-1-yl)benzoyl]amino]acetate

InChI

InChI=1S/C11H10BrN5O3/c1-20-10(18)5-13-11(19)8-4-7(12)2-3-9(8)17-6-14-15-16-17/h2-4,6H,5H2,1H3,(H,13,19)

InChI Key

XADMJLQFTJRHFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2

Origin of Product

United States

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